H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is an endogenous mammalian neuropeptide that is structurally related to the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). It is known for its role in modulating opioid effects and has been studied for its potential in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Preparation: The resin is functionalized to allow the attachment of the first amino acid.
Amino Acid Coupling: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is conducted under Good Manufacturing Practice conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating opioid effects and other neuropeptide functions.
Medicine: Potential therapeutic applications in pain management and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and research tools
Mechanism of Action
H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 exerts its effects by binding to specific receptors in the central nervous system. It modulates opioid effects by interacting with opioid receptors and other neuropeptide receptors. The exact molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
F-8-Famide: Another endogenous mammalian neuropeptide related to FMRFamide.
Uniqueness
This compound is unique due to its specific amino acid sequence and its potent modulatory effects on opioid-induced responses. It has a higher potency compared to F-8-Famide in certain biological assays .
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFMZHECHAEGF-IHFUZBNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N24O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1920.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99588-52-0 |
Source
|
Record name | A18Famide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.